molecular formula C7H5NOS B1349826 3-Oxo-3-(thiophen-3-yl)propanenitrile CAS No. 69879-30-7

3-Oxo-3-(thiophen-3-yl)propanenitrile

Cat. No. B1349826
CAS RN: 69879-30-7
M. Wt: 151.19 g/mol
InChI Key: IWPZODDPZNLDAM-UHFFFAOYSA-N
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Description

3-Oxo-3-(thiophen-3-yl)propanenitrile (OTP) is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. OTP is a highly reactive compound that can be used in various synthetic and analytical processes. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Mechanism of Action

Mode of Action

It is suggested that it might act as a dual inhibitor of serotonin and norepinephrine reuptake . This implies that the compound could interact with its targets, leading to changes in the concentration of these neurotransmitters in the synaptic cleft, thereby affecting neuronal signaling.

Biochemical Pathways

If it indeed acts as a dual inhibitor of serotonin and norepinephrine reuptake, it could potentially affect the serotonin and norepinephrine signaling pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

If it acts as a dual inhibitor of serotonin and norepinephrine reuptake, it could potentially lead to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Oxo-3-(thiophen-3-yl)propanenitrile. For instance, storage conditions such as temperature and light exposure can affect its stability . Furthermore, the compound’s action could also be influenced by factors such as the physiological state of the organism, the presence of other drugs, and individual genetic variations.

properties

IUPAC Name

3-oxo-3-thiophen-3-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPZODDPZNLDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372352
Record name 3-oxo-3-(thiophen-3-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-(thiophen-3-yl)propanenitrile

CAS RN

69879-30-7
Record name 3-oxo-3-(thiophen-3-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1.2 g. portion of β-amino-3-thiopheneacrylonitrile is added to 10 ml. of 1 N hydrochloric acid. A 40 ml. portion of methanol is added and the mixture is stirred for 3 hours. The mixture is evaporated in vacuo to a residue which is dissolved in 35 ml. of hot methanol and treated with charcoal. After cooling, petroleum ether is added, the mixture is filtered and the solid collected is discarded. The filtrate is allowed to evaporate and the residue is dissolved in 35 ml. of hot isopropanol and isoluble material filtered and discarded. The filtrate is cooled and the solid is collected giving the desired product as white plates, m.p. 87°-88° C.
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β-amino-3-thiopheneacrylonitrile
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